molecular formula C19H14F3N3O2 B2977916 N-([3,3'-bipyridin]-5-ylmethyl)-3-(trifluoromethoxy)benzamide CAS No. 2194901-40-9

N-([3,3'-bipyridin]-5-ylmethyl)-3-(trifluoromethoxy)benzamide

Cat. No.: B2977916
CAS No.: 2194901-40-9
M. Wt: 373.335
InChI Key: FVKCENMJWSNFGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-([3,3'-bipyridin]-5-ylmethyl)-3-(trifluoromethoxy)benzamide is a useful research compound. Its molecular formula is C19H14F3N3O2 and its molecular weight is 373.335. The purity is usually 95%.
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Biological Activity

N-([3,3'-bipyridin]-5-ylmethyl)-3-(trifluoromethoxy)benzamide is a synthetic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound contains a bipyridine moiety and a trifluoromethoxy group, which are known to enhance its pharmacological properties. The compound's molecular formula and weight are critical for understanding its interactions at the molecular level.

Structural Characteristics

The structure of this compound can be described as follows:

  • Bipyridine Unit : Important for coordination chemistry and biological interactions.
  • Trifluoromethoxy Group : Enhances chemical reactivity and biological activity.
  • Benzamide Functional Group : Provides a platform for various substitutions that can affect biological properties.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Bipyridine Moiety : Achieved through coupling reactions such as Suzuki coupling.
  • Introduction of the Trifluoromethoxy Group : Accomplished via nucleophilic substitution reactions.
  • Final Assembly : The benzamide structure is formed by linking the bipyridine derivative with the trifluoromethoxy group.

Biological Activity

This compound exhibits a range of biological activities, primarily due to its ability to interact with various molecular targets.

The mechanism of action involves:

  • Metal Ion Coordination : The bipyridine moiety can coordinate with metal ions, influencing the activity of metalloenzymes or receptors.
  • Hydrophobic Interactions : The trifluoromethoxy group increases lipophilicity, facilitating interactions with hydrophobic regions in proteins.

Case Studies and Research Findings

  • Antimicrobial Activity : In vitro studies have shown that derivatives with similar structures display significant antimicrobial properties against various bacterial strains. For instance, compounds with trifluoromethoxy substitutions have been noted for their enhanced activity against resistant strains .
  • Anticancer Properties : Research indicates that this compound has potential anticancer effects, showing efficacy against human tumor cell lines while minimizing toxicity to normal tissues .
  • Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways, which can lead to therapeutic applications in diseases such as cancer and tuberculosis .

Data Table of Biological Activities

Activity TypeTarget Organism/Cell LineIC50 (μM)Reference
AntimicrobialE. coli5.08 ± 0.4
AnticancerHCT1160.52
Enzyme InhibitionMurB (Mycobacterium)140 nM

Properties

IUPAC Name

N-[(5-pyridin-3-ylpyridin-3-yl)methyl]-3-(trifluoromethoxy)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14F3N3O2/c20-19(21,22)27-17-5-1-3-14(8-17)18(26)25-10-13-7-16(12-24-9-13)15-4-2-6-23-11-15/h1-9,11-12H,10H2,(H,25,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVKCENMJWSNFGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC(F)(F)F)C(=O)NCC2=CC(=CN=C2)C3=CN=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.